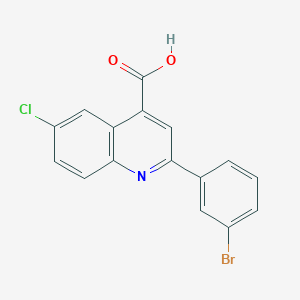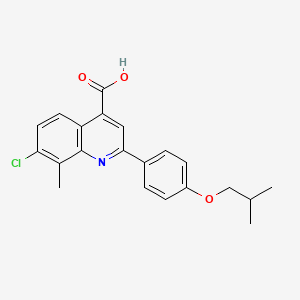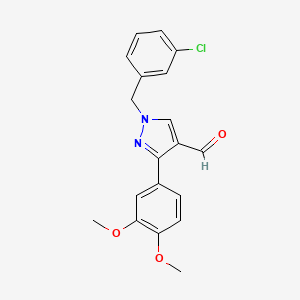
(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (4-BPP) is a heterocyclic compound belonging to the family of phenylpyrrols. It is a synthetic compound with a wide range of applications in scientific research, including its use as a highly efficient synthetic reagent, a substrate for the synthesis of biologically active compounds, and a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : A study by Kimbaris & Varvounis (2000) discusses the synthesis of pyrrolo[1,2-b]cinnolin-10-one, a compound structurally related to (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. This synthesis involves the reduction of related compounds and may provide insights into potential synthetic routes for the subject compound (Kimbaris & Varvounis, 2000).
Crystal Structure Analysis : Wang Qia (2014) conducted a study on the crystal structure of a compound closely related to the target compound. The research could offer valuable insights into the crystalline characteristics of this compound (Wang Qia, 2014).
Synthesis and Biological Activity
Biologically Active Pyrazole Derivatives : Swarnkar, Ameta, & Vyas (2014) explored the microwave-assisted synthesis of biologically active pyrazole derivatives, which may share structural features with the compound of interest. This could imply potential biological activities or applications (Swarnkar, Ameta, & Vyas, 2014).
Antimicrobial Activity of Pyrazoline Derivatives : Kumar et al. (2012) studied the antimicrobial activity of pyrazoline derivatives, which could provide a basis for investigating similar activities in this compound (Kumar et al., 2012).
Chemical Synthesis and Structural Properties
Novel Synthesis Routes : Suhana & Rajeswari (2017) described a novel synthesis route for a related compound, providing insights that may be relevant for synthesizing this compound (Suhana & Rajeswari, 2017).
Molecular Structure and DFT Analysis : Huang et al. (2021) conducted a study on molecular structures of compounds similar to this compound, using density functional theory (DFT) for analysis. This research could offer insights into the molecular properties of the compound (Huang et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJZOQKQJGUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643927 |
Source


|
| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-08-1 |
Source


|
| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)





![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

